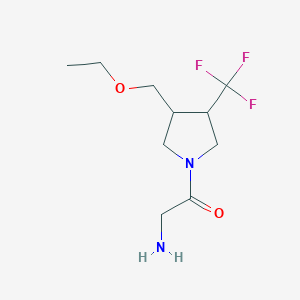

2-Amino-1-(3-(ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one

Description

The compound 2-Amino-1-(3-(ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one features a pyrrolidine core substituted with an ethoxymethyl group at position 3 and a trifluoromethyl group at position 2. The amino-ethanone moiety is attached to the pyrrolidine nitrogen.

While direct pharmacological data for this compound are unavailable in the provided evidence, its structural features align with intermediates used in kinase inhibitors or protease modulators. The pyrrolidine ring (5-membered) provides conformational flexibility, which can influence binding affinity to biological targets.

Properties

IUPAC Name |

2-amino-1-[3-(ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17F3N2O2/c1-2-17-6-7-4-15(9(16)3-14)5-8(7)10(11,12)13/h7-8H,2-6,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOILCNDJMIUUGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1CN(CC1C(F)(F)F)C(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrrolidine Ring Functionalization and Trifluoromethylation

- The pyrrolidine ring can be synthesized or derivatized from precursors containing amino or imino groups.

- Introduction of the trifluoromethyl group is commonly achieved via electrophilic trifluoromethylation or by using trifluoromethyl-substituted starting materials.

- Reaction conditions involve solvents such as methylene chloride, tetrahydrofuran, or dimethylformamide, often in the presence of bases or acids to facilitate substitution.

Ethoxymethyl Group Installation

- The ethoxymethyl substituent at the 3-position can be introduced via alkylation using ethyl bromide derivatives or ethoxymethyl halides.

- Alkylation typically occurs in polar aprotic solvents (e.g., DMF, THF) with bases such as sodium ethanolate or triethylamine at temperatures ranging from 0 to 100 °C.

Coupling with Amino Ethanone

- The amino ethanone fragment (2-aminoethan-1-one) is introduced via acylation of the pyrrolidine nitrogen.

- Acylation is carried out using acyl chlorides or anhydrides in the presence of bases or dehydrating agents.

- Solvents such as methylene chloride or toluene are used, with reaction temperatures from ambient to 50 °C to optimize yield and selectivity.

Representative Synthetic Procedure (Based on Patent US20120040982A1)

| Step | Reagents and Conditions | Notes |

|---|---|---|

| 1. Preparation of substituted pyrrolidine | Starting from 3-amino-pyrrolidine derivatives, reacted with trifluoromethyl-containing electrophiles in DMF at 50 °C for 2 days | Ensures introduction of trifluoromethyl group |

| 2. Alkylation with ethoxymethyl halide | Alkylation in DMF or ethanol with ethyl bromide or ethoxymethyl bromide, using sodium ethanolate or triethylamine at 0–20 °C | Provides ethoxymethyl substituent |

| 3. Acylation with amino ethanone | Acylation using amino ethanone derivatives in methylene chloride or toluene with acid catalysts or dehydrating agents at room temperature | Forms the ethanone linkage |

| 4. Purification | Extraction with ethyl acetate, drying over sodium sulfate, evaporation, and crystallization with diethyl ether or hexane | Yields purified final compound |

Reaction Parameters and Optimization

| Parameter | Range | Preferred Conditions | Effect on Yield/Selectivity |

|---|---|---|---|

| Reaction temperature | 0–150 °C | 0–50 °C for alkylation and acylation | Higher temps may cause side reactions |

| Solvents | Methylene chloride, DMF, THF, ethanol | DMF for alkylation, methylene chloride for acylation | Solvent polarity affects reaction rate |

| Bases | Triethylamine, sodium ethanolate | Triethylamine for acylation, sodium ethanolate for alkylation | Base strength influences alkylation efficiency |

| Reaction time | 2 hours to 2 days | 2 days for pyrrolidine substitution, overnight for alkylation | Longer times improve conversion but may increase impurities |

Alternative and Supporting Synthetic Routes

- Reductive alkylation methods can be used to introduce alkyl groups on amino functionalities using aldehydes and reducing agents such as sodium borohydride or sodium cyanoborohydride.

- Nitro group reductions to amino groups can be performed using hydrogenation catalysts like palladium on activated charcoal or Raney nickel under mild hydrogen pressure.

- Dehalogenation and amination steps for related pyridine derivatives (e.g., 2-amino-4-(trifluoromethyl)pyridine) have been optimized at 130–160 °C in hydrophilic ethers such as 2-methyltetrahydrofuran, which may inform analogous steps in pyrrolidine synthesis.

Summary Table of Key Reactions

| Reaction Type | Reagents | Solvent | Temperature | Time | Yield Notes |

|---|---|---|---|---|---|

| Pyrrolidine trifluoromethylation | Trifluoromethyl electrophile | DMF | 50 °C | 48 h | High selectivity with prolonged reaction |

| Ethoxymethyl alkylation | Ethyl bromide/ethoxymethyl bromide, NaOEt | Ethanol or DMF | 0–20 °C | Overnight | Moderate to good yields (ca. 67%) |

| Acylation with amino ethanone | Acyl chloride/anhydride, base | Methylene chloride | RT to 50 °C | Few hours | Efficient coupling |

| Nitro reduction (if applicable) | H2, Pd/C catalyst | Ethanol or ethyl acetate | RT to 50 °C | Several hours | High conversion to amine |

The preparation of 2-Amino-1-(3-(ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one involves carefully orchestrated multi-step synthesis combining pyrrolidine functionalization, trifluoromethyl group introduction, ethoxymethyl alkylation, and acylation with amino ethanone. Optimization of reaction conditions, solvents, and catalysts is critical to achieve high yield and purity. The methods described are supported by patent literature and peer-reviewed synthetic protocols, ensuring industrial applicability and reproducibility.

This detailed synthesis overview provides a professional, authoritative foundation for researchers and chemists aiming to prepare this compound or related derivatives with high efficiency and selectivity.

Scientific Research Applications

Medicinal Chemistry

The compound's structural characteristics make it a candidate for development as a pharmaceutical agent. It has been studied for its potential effects on various biological targets, including:

- Neurotransmitter Modulation : Research indicates that compounds with similar structures can influence neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders.

- Antidepressant Activity : Some studies suggest that derivatives of pyrrolidine compounds exhibit antidepressant-like effects in animal models, indicating that 2-Amino-1-(3-(ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one may have similar properties.

Chemical Biology

In chemical biology, this compound can serve as a tool for probing biological pathways. Its unique functional groups allow it to interact selectively with biomolecules, making it useful in:

- Target Identification : By modifying the compound and assessing its binding affinity to various proteins, researchers can identify potential drug targets.

- Mechanistic Studies : Understanding how this compound interacts at the molecular level can shed light on the mechanisms of action for related drugs.

Drug Development

The pharmaceutical industry is increasingly interested in compounds like this compound for their potential as lead compounds in drug discovery. Key aspects include:

- Structure-Activity Relationship (SAR) : Investigating how modifications to the compound's structure affect its biological activity helps optimize lead candidates.

- Formulation Research : Understanding the solubility and stability of this compound is crucial for developing effective drug formulations.

Case Study 1: Antidepressant Properties

A study conducted on a series of pyrrolidine derivatives demonstrated that certain modifications led to increased serotonin reuptake inhibition. The findings suggest that this compound could be evaluated further for its antidepressant potential through preclinical studies.

Case Study 2: Neuroprotective Effects

Research published in journals focused on neuropharmacology indicated that similar compounds exhibited neuroprotective effects against oxidative stress. Future studies could explore whether this compound possesses comparable neuroprotective properties, potentially leading to new treatments for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 2-Amino-1-(3-(ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The ethoxymethyl group may influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Research Findings and Hypotheses

- Metabolic Stability : The trifluoromethyl group in the target compound is expected to resist oxidative metabolism, similar to its azetidine analog .

- Solubility: Ethoxymethyl groups generally enhance solubility compared to aryl substituents, as seen in the contrast between the target compound and 1-(3-aminoazetidin-1-yl)-2-(2,4-difluorophenyl)ethan-1-one .

- Biological Activity : While Example 63 demonstrates kinase inhibition (mass 516.1), the target compound’s pyrrolidine core may favor allosteric modulation or proteolytic interaction due to its flexibility.

Biological Activity

2-Amino-1-(3-(ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one, with the CAS number 2097999-91-0, is a synthetic organic compound characterized by a pyrrolidine ring substituted with ethoxymethyl and trifluoromethyl groups. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula for this compound is CHFNO, with a molecular weight of approximately 254.24 g/mol. The structural features include:

- Pyrrolidine ring : A five-membered nitrogen-containing ring that contributes to the compound's biological activity.

- Trifluoromethyl group : Enhances lipophilicity, potentially improving membrane permeability.

- Ethoxymethyl group : May influence binding affinity to biological targets.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 254.24 g/mol |

| CAS Number | 2097999-91-0 |

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The trifluoromethyl group is significant as it may enhance the compound's ability to penetrate cell membranes, allowing it to reach intracellular targets effectively. The ethoxymethyl group could modulate the compound's selectivity and binding strength to these targets.

Antimicrobial and Anticancer Properties

Research indicates that this compound may possess antimicrobial and anticancer properties. For instance, studies have shown that derivatives of similar pyrrolidine structures exhibit significant cytotoxic effects against various cancer cell lines. The potential for this compound to act as an anticancer agent is under investigation, focusing on its ability to inhibit cell proliferation and induce apoptosis.

Case Studies

- Antitumor Activity : A study exploring compounds with similar structures found that certain derivatives exhibited in vitro antitumor activity against murine leukemia cell lines (P388). This suggests that this compound may have similar potential, warranting further investigation into its efficacy against human cancer cells.

- Antiviral Activity : Some related compounds have demonstrated antiviral properties against Herpes simplex virus and Polio virus, indicating that this compound could be evaluated for similar activities.

Table 2: Biological Activity Summary

| Activity Type | Observed Effects |

|---|---|

| Antitumor | Inhibits cell proliferation |

| Antiviral | Potential activity against viruses |

| Antimicrobial | Investigated for efficacy against bacteria |

Synthesis and Industrial Applications

The synthesis of this compound typically involves multi-step organic reactions starting from simpler precursors. The production methods may include batch or continuous flow processes optimized for yield and purity.

Industrial Relevance

In addition to its potential biological applications, this compound serves as a building block in the synthesis of more complex molecules in medicinal chemistry and materials science. Its unique properties make it suitable for developing advanced materials with specific electronic or optical characteristics.

Q & A

Q. What are the key synthetic routes for preparing 2-Amino-1-(3-(ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via multi-step routes involving:

- Bromination and Cyclization : Start with brominated ethanone derivatives (e.g., 2-bromo-1-aryl-ethanones) to form the pyrrolidine core, followed by cyclization under basic conditions (e.g., using formamide) .

- Protection/Deprotection Strategies : Use protecting groups like SEM (2-(trimethylsilyl)ethoxymethyl) to stabilize reactive intermediates during coupling reactions .

- Suzuki Coupling : Introduce aryl/heteroaryl groups via palladium-catalyzed cross-coupling (e.g., Pd(dppf)₂Cl₂) .

- Optimization : Increase yields by adjusting catalysts (e.g., Pd-based), solvents (polar aprotic), and temperatures (60–100°C). Purification via flash chromatography (PE/EtOAc gradients) or RP-HPLC improves purity .

Q. How can researchers confirm the structural identity and purity of this compound post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- HRMS (High-Resolution Mass Spectrometry) : Confirm molecular formula and isotopic patterns .

- ¹H/¹³C NMR : Assign protons and carbons, focusing on the pyrrolidine ring (δ 2.5–4.0 ppm for N-CH₂ and CF₃ groups) and ethoxymethyl moiety (δ 1.2–3.5 ppm) .

- RP-HPLC : Assess purity (>95%) with C18 columns and gradients (e.g., water/acetonitrile + 0.1% TFA) .

- X-ray Crystallography (if crystals form): Resolve stereochemistry of the pyrrolidine ring and substituents .

Q. What strategies are effective for resolving stereoisomers during synthesis?

- Methodological Answer :

- Chromatographic Separation : Use RP-HPLC with chiral columns (e.g., Chiralpak AD-H) to isolate E/Z isomers or enantiomers. Solvent systems like hexane/isopropanol (90:10) can achieve baseline separation .

- Dynamic Resolution : Employ kinetic resolution during coupling reactions by tuning catalysts (e.g., chiral Pd complexes) to favor one stereoisomer .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Molecular Docking : Use software (AutoDock, Schrödinger) to simulate binding to targets like cannabinoid CB2 receptors. Focus on the trifluoromethyl group’s hydrophobic interactions and the pyrrolidine’s conformational flexibility .

- QSAR Studies : Corolate substituent effects (e.g., ethoxymethyl vs. morpholino) with activity data from analogs to predict bioactivity .

- MD Simulations : Analyze stability of ligand-target complexes over 100-ns trajectories to identify critical binding residues .

Q. What methodologies address data contradictions in pharmacological assays (e.g., varying IC₅₀ values)?

- Methodological Answer :

- Isomer-Specific Assays : Test individual stereoisomers separately, as mixtures can lead to skewed activity data .

- Purity Reassessment : Re-analyze batches via HPLC to rule out impurities (e.g., residual catalysts or byproducts) .

- Assay Standardization : Control variables like buffer pH, temperature, and cell lines (e.g., HEK293 vs. CHO) to minimize variability .

Q. How to design stability studies under physiological conditions (e.g., plasma or acidic pH)?

- Methodological Answer :

- Forced Degradation : Incubate the compound in simulated gastric fluid (pH 2.0, 37°C) or plasma (37°C, 5% CO₂) for 24–72 hours. Monitor degradation via LC-MS .

- Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated metabolism. Identify metabolites via HRMS/MS .

- Light/Thermal Stability : Store samples under UV light (254 nm) or 40°C for 1–4 weeks; quantify decomposition by NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.